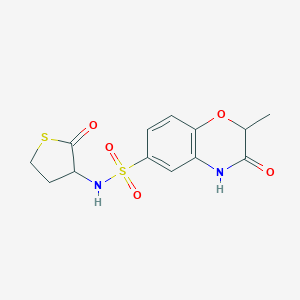
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes. CFTRinh-172 has been found to be effective in inhibiting CFTR-mediated chloride transport, making it a promising candidate for the treatment of cystic fibrosis and other related disorders.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves its binding to the CFTR protein, which is responsible for regulating ion transport across cell membranes. This compound has been found to selectively inhibit CFTR-mediated chloride transport by blocking the channel pore of the CFTR protein. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been shown to enhance the stability of the CFTR protein, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. This compound has also been found to reduce airway surface liquid height and increase mucus clearance in animal models of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as COPD and bronchiectasis.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has several advantages for use in scientific research. This compound has been extensively studied and optimized for high yields and purity, making it suitable for use in various experimental settings. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been found to be highly selective for CFTR-mediated chloride transport, which allows for specific targeting of this pathway. However, there are also limitations to the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound may have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide may vary depending on the specific experimental conditions used.
未来方向
There are several potential future directions for research on N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CFTR-mediated chloride transport. Another potential direction is the investigation of the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide on other ion channels and transporters, which may have implications for the treatment of other diseases. Additionally, the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in combination with other therapies may be explored to enhance its therapeutic effects.
合成方法
The synthesis of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves a multi-step process that begins with the reaction of 2-chloroaniline with 3-fluorobenzenesulfonyl chloride to form N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. This intermediate is then subjected to further reactions to produce the final product, N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in cystic fibrosis. This compound has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
属性
产品名称 |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C12H9ClFNO2S |
分子量 |
285.72 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H |
InChI 键 |
ODZPCTLYSWXEDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)